2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class. Its core structure features a pyrido-pyrimidinone scaffold substituted with:
- A Z-configured thioxo-thiazolidinone substituent at position 3, which introduces a planar, conjugated system that may influence electronic properties and biological activity .
- A methyl group at position 7, modulating steric and electronic effects on the core scaffold.
Properties
Molecular Formula |
C27H29N5O3S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-4-11-31-26(34)22(37-27(31)36)16-21-24(28-23-10-5-18(2)17-32(23)25(21)33)30-14-12-29(13-15-30)19-6-8-20(35-3)9-7-19/h5-10,16-17H,4,11-15H2,1-3H3/b22-16- |
InChI Key |
ZFXUOQOJUCWKKD-JWGURIENSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperazine and thiazolidinone moieties. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in the study of cellular processes or as a lead compound in drug discovery.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: The compound’s unique structure might make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tanimoto Coefficient-Based Comparisons
Using fingerprint-based similarity indexing (as described in ), the target compound was compared to analogues:
A Tanimoto coefficient >0.7 indicates high structural similarity, often correlating with conserved bioactivity .
Molecular Property Comparison
Implications:
- Higher LogP in the target compound suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Increased rotatable bonds in piperazine/thiazolidinone derivatives (vs.
Research Findings and Implications
Computational Docking and Affinity Predictions
- Thiazolidinone Role: The Z-configured thioxo-thiazolidinone group in the target compound and its ethylpiperazine analogue () showed strong predicted binding to enzymes with hydrophobic active sites (e.g., kinases or HDACs), likely due to planar conjugation and sulfur-mediated interactions .
- Piperazine Modifications: Ethyl and methoxyphenyl substituents on piperazine yielded distinct docking poses in molecular dynamics simulations, with the methoxyphenyl group favoring aromatic stacking in protein pockets .
Biological Activity
The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C28H31N5O3S2 |
| Molecular Weight | 549.7 g/mol |
| IUPAC Name | (5Z)-5-{[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI | InChI=1S/C28H31N5O3S2/c1... |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors, leading to diverse biological effects:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various protein kinases such as DYR1A, CK1, CDK5/p25, and GSK3α/β. Studies have demonstrated IC50 values as low as 0.028 μM against certain kinases, indicating potent activity .
- Antibacterial Activity : Preliminary studies suggest that the compound possesses antibacterial properties against several strains of bacteria, including Salmonella typhi and Bacillus subtilis.
- Anticancer Activity : The compound's structure allows it to interfere with cancer cell proliferation through multiple pathways, potentially making it a candidate for cancer chemotherapy .
Pharmacological Effects
The pharmacological profile of the compound includes:
- Antimicrobial Activity : The compound has shown moderate to strong activity against specific bacterial strains.
- Antioxidant Properties : It may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
- Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Study 1: Antimicrobial Activity
In a study published in the Brazilian Journal of Pharmaceutical Sciences, various synthesized derivatives were tested for their antibacterial properties. The compound demonstrated significant activity against Salmonella typhi with an IC50 value indicating effective inhibition .
Study 2: Kinase Inhibition
Research conducted on the designed compounds showed that this molecule effectively inhibited key protein kinases involved in cell cycle regulation. The results indicated a strong correlation between structural features and kinase inhibition potency .
Study 3: Anticancer Potential
A recent study explored the anticancer potential of similar thiazolidine derivatives. The findings suggested that the compound could inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways related to cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
